molecular formula C26H36N2O4 B1221204 诺维拉帕明 CAS No. 67018-85-3

诺维拉帕明

货号 B1221204
CAS 编号: 67018-85-3
分子量: 440.6 g/mol
InChI 键: UPKQNCPKPOLASS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norverapamil is a calcium channel blocker and the main active metabolite of Verapamil . It is an N-demethylated metabolite of Verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity .


Synthesis Analysis

A synthesis method for Norverapamil involves obtaining quaternary ammonium salt by means of reaction of Verapamil with 1-chloroethyl chloroformate in aprotic solvent. The molar ratio of Verapamil to 1-chloroethyl chloroformate ranges from 1:1 to 1:4, and the reaction temperature ranges from 10°C to 80°C. Norverapamil is then obtained by removing methyl from the quaternary ammonium salt at the reaction temperature of ranging from 10°C to 80°C .


Molecular Structure Analysis

The molecular formula of Norverapamil is C26H36N2O4 . The average mass is 440.575 Da and the monoisotopic mass is 440.267517 Da .


Physical And Chemical Properties Analysis

Norverapamil is an off-white crystalline solid . Its hydrochloride form has a molecular weight of 477.04 . It softens at 50°C and decomposes at 155-160°C .

科学研究应用

涉及细胞色素P450同工酶的代谢

诺维拉帕明(Norverapamil)是维拉帕明(Verapamil)的代谢产物,参与了由各种细胞色素P450(CYP)同工酶介导的代谢途径。一项研究突出了CYP3A4、3A5和2C8在诺维拉帕明代谢中的作用,证明它们对从诺维拉帕明的R-和S-对映体中形成特定代谢产物的贡献显著(Tracy et al., 1999)

抑制结核病治疗中的外流泵

诺维拉帕明与维拉帕明一起被发现抑制巨噬细胞诱导的细菌外流泵介导的多种抗结核药物的耐药性。这种抑制可以减少对异烟肼和利福平等药物的耐受性,表明在增强结核病治疗效果方面可能发挥潜在作用(Adams et al., 2014)

药代动力学相互作用研究

诺维拉帕明与其他药物的相互作用,特别是那些由CYP3A4代谢的药物,在药代动力学研究中具有重要意义。开发了描述辛伐他汀和维拉帕明之间相互作用的模型,包括诺维拉帕明作为活性代谢产物,以预测和理解这些相互作用,强调了它在药物相互作用建模中的作用(Methaneethorn et al., 2014)

在药物代谢和排泄中的作用

一项使用生理药代动力学(PBPK)建模的研究调查了维拉帕明和诺维拉帕明的剂量依赖性代谢和排泄。这项研究有助于理解诺维拉帕明的非线性药代动力学,并估计了其在肝脏制备中N-去甲基化的分数清除率(Yang et al., 2015)

安全和危害

Norverapamil is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is highly flammable . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

属性

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQNCPKPOLASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67812-42-4 (mono-hydrochloride)
Record name Norverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80873799
Record name Norverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norverapamil

CAS RN

67018-85-3
Record name Norverapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67018-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norverapamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3,4-dimethoxyphenethyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORVERAPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957Z3K3R56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norverapamil
Reactant of Route 2
Norverapamil
Reactant of Route 3
Reactant of Route 3
Norverapamil
Reactant of Route 4
Reactant of Route 4
Norverapamil
Reactant of Route 5
Reactant of Route 5
Norverapamil
Reactant of Route 6
Reactant of Route 6
Norverapamil

Citations

For This Compound
2,720
Citations
NM Bhatia, PA Pathade, HN More… - Journal of Analytical …, 2013 - Springer
Verapamil is a calcium channel blocking agent which has found widespread use in the management of supraventricular tachyarrhythmias, angina pectoris, hypertrophic cardiomyopathy …
Number of citations: 6 link.springer.com
TS Tracy, KR Korzekwa, FJ Gonzalez… - British journal of …, 1999 - Wiley Online Library
Aims The present study was conducted to evaluate metabolism of the enantiomers of verapamil and norverapamil using a broad range of cytochrome P450 isoforms and measure the …
Number of citations: 200 bpspubs.onlinelibrary.wiley.com
S Dadashzadeh, B Javadian… - … & drug disposition, 2006 - Wiley Online Library
The effects of gender on the pharmacokinetics of verapamil and its active metabolite, norverapamil, following single oral dose (80mg, Isoptin) to 12 healthy male (mean age: 25.75±2.42 …
Number of citations: 41 onlinelibrary.wiley.com
RD Feldman, GD Park, CY Lai - Circulation, 1985 - Am Heart Assoc
… in vitro demonstrate that norverapamil is a competitive :2… norverapamil levels 5 to 7 hr after oral administration of verapamil were 0.35 ± 0.05 ,M, much lower than the KD of norverapamil …
Number of citations: 41 www.ahajournals.org
SK Gupta, L Atkinson, T Tu… - British journal of clinical …, 1995 - Wiley Online Library
… and R‐ and S‐norverapamil were studied at steady state … Mean R‐ and S‐verapamil and R‐ and S‐norverapamil Cmax, … The mean half‐life values of R‐ and S‐norverapamil for …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
MM Bhatti, RZ Lewanczuk, FM Pasutto… - The Journal of …, 1995 - Wiley Online Library
… metabolite, norverapamil. The enantiomers of verapamil and norverapamil have differing … The pharmacokinetics of verapamil and norverapamil enantiomers were studied in 11 young…
Number of citations: 21 accp1.onlinelibrary.wiley.com
W Sawicki - European journal of pharmaceutics and …, 2002 - Elsevier
Pharmacokinetics of verapamil (V) in a dose of 40 mg and its metabolite norverapamil (N) from the new oral drug formulation in a form of capsule filled with floating pellets was …
Number of citations: 132 www.sciencedirect.com
W Sawicki - Journal of pharmaceutical and biomedical analysis, 2001 - Elsevier
The aim of the study was to develop a simple and sensitive analytical method to determine verapamil (V) and its metabolite norverapamil (N) in human plasma with use of an HPLC …
Number of citations: 48 www.sciencedirect.com
N Hanke, D Türk, D Selzer, S Wiebe, É Fernandez… - Pharmaceutics, 2020 - mdpi.com
… norverapamil plasma concentrations are sensitive to the values of fraction unbound of R-norverapamil and S-norverapamil (… for the metabolism of R-norverapamil (optimized). The full …
Number of citations: 8 www.mdpi.com
BG Woodcock, R Hopf… - Journal of Cardiovascular …, 1980 - journals.lww.com
… Summary: Plasma concentrations of verapamil and norverapamil … The concentration of norverapamil before the test dose in … Verapamil and norverapamil did not accumulate in plasma …
Number of citations: 68 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。